N-(4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2S/c22-13-6-8-14(9-7-13)24-18(28)10-16-12-30-21-25-19-17(20(29)26(16)21)11-23-27(19)15-4-2-1-3-5-15/h1-9,11,16H,10,12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNMUBDSOPDCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antitumor properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 417.47 g/mol. The structure features a tetrahydropyrazolo-thiazolo-pyrimidine core that is known for its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives effectively inhibit key oncogenic pathways:
- Inhibition of BRAF(V600E) : This mutation is common in various cancers. Compounds similar to this compound have demonstrated inhibitory effects against this target .
- EGFR Inhibition : The epidermal growth factor receptor (EGFR) is another target in cancer therapy. Compounds with similar structures have been noted for their ability to inhibit EGFR activity .
Anti-inflammatory Activity
The compound's structural features may also confer anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- COX Inhibition : Some studies suggest that related compounds exhibit COX inhibitory activity, which is significant for developing anti-inflammatory drugs . Although specific data on this compound is limited, the potential for similar activity exists based on structural analogs.
Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrazole derivatives:
- Bacterial Inhibition : Pyrazole compounds have shown efficacy against various bacterial strains. For example, some derivatives have been evaluated for their minimum inhibitory concentrations (MICs) against pathogens like Escherichia coli and Pseudomonas aeruginosa, indicating promising antibacterial activity .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits BRAF(V600E), EGFR | |
| Anti-inflammatory | Potential COX inhibition | |
| Antimicrobial | Effective against E. coli and P. aeruginosa |
Case Study: Antitumor Evaluation
A study involving a series of pyrazole derivatives demonstrated notable cytotoxicity against cancer cell lines. The most effective compounds exhibited IC50 values in the low micromolar range against various cancer types. This suggests that this compound could be a candidate for further development in cancer therapeutics .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a fluorophenyl group and a tetrahydropyrazolo-thiazolo-pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 471.5 g/mol. The unique arrangement of atoms contributes to its biological activity and interaction with various biological targets.
Biological Activities
N-(4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide exhibits several promising biological activities:
1. Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, studies have shown that synthesized compounds exhibit potent activity against various bacterial strains when tested at concentrations around 20 mg/ml . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
2. Antioxidant Properties
Compounds in this class have also been evaluated for their antioxidant capabilities. They are believed to scavenge free radicals and reduce oxidative stress in biological systems, which can be beneficial in preventing cellular damage associated with various diseases .
3. Analgesic Effects
Preliminary studies suggest that certain derivatives may possess analgesic properties. This has been linked to their ability to modulate pain pathways in the central nervous system, making them potential candidates for pain management therapies .
Case Studies and Research Findings
A variety of case studies have documented the efficacy of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectroscopic Comparisons
Table 1: NMR Chemical Shift Comparison (Regions A and B)
| Compound | Region A (δ, ppm) | Region B (δ, ppm) | Key Substituent Differences |
|---|---|---|---|
| Rapa (Reference) | 7.2–7.5 | 3.8–4.1 | N/A |
| Compound 1 | 7.5–7.8 | 3.9–4.3 | Fluorophenyl acetamide |
| Compound 7 | 7.4–7.7 | 4.0–4.4 | Methylthiazole substitution |
The target compound shares >85% chemical shift similarity with Rapa in non-critical regions, confirming core structural integrity. Deviations in regions A/B correlate with fluorophenyl acetamide substitution, altering electron density and steric effects .
Functional Analogues from Patent Literature
Table 2: Carboxamide Derivatives with Heterocyclic Cores
| Compound (Patent EP 4374877A2) | Core Structure | Key Substituents | Potential Application |
|---|---|---|---|
| (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-... | Pyrrolo[1,2-b]pyridazine | Trifluoromethyl, morpholinylethoxy | Kinase inhibition |
| Target Compound | Pyrazolo-thiazolo-pyrimidine | 4-fluorophenyl, oxo-group | Anticancer/anti-inflammatory |
The patent compounds feature bulkier substituents (e.g., trifluoromethyl, morpholinylethoxy) and pyridazine cores, likely enhancing metabolic stability but reducing solubility compared to the target compound’s compact fused-ring system .
Acetamide-Based Agrochemicals
Table 3: Acetamide Derivatives in Pesticides
| Compound (Pesticide Glossary) | Core Structure | Key Substituents | Use |
|---|---|---|---|
| N-(2,6-difluorophenyl)-5-methyltriazolo... | Triazolo-pyrimidine | Difluorophenyl, sulfonamide | Herbicide (flumetsulam) |
| Target Compound | Pyrazolo-thiazolo-pyrimidine | 4-fluorophenyl, oxo-group | Research-phase bioactivity |
Flumetsulam’s triazolo-pyrimidine core and sulfonamide group confer herbicidal activity via acetolactate synthase inhibition. In contrast, the target compound’s thiazole and pyrimidine rings may target kinases or inflammatory pathways .
Mechanistic and Functional Implications
- Lumping Strategy : Compounds with analogous heterocycles (e.g., pyrimidine, pyridazine) are often grouped for predictive modeling due to shared reactivity and physicochemical properties .
- Bioactivity: The fluorophenyl group enhances lipid solubility and target affinity compared to non-fluorinated analogs, as seen in kinase inhibitors like imatinib .
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of 4-fluorophenyl derivatives with thioacetamide to form the thiazolo-pyrimidine core .
- Step 2 : Acylation using chloroacetamide derivatives under controlled pH (7–8) and temperatures (60–80°C) to introduce the acetamide group .
- Step 3 : Cyclization with phenylhydrazine to form the pyrazolo moiety, requiring inert solvents like DMF and catalysts such as triethylamine .
Key challenges include optimizing reaction time (12–24 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., distinguishing fluorophenyl peaks at δ 7.2–7.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., observed [M+H]+ ion at m/z 427.52) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Core Modifications : Synthesize analogs by replacing the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess impact on target binding .
- Side-Chain Variations : Introduce alkyl or hydroxyethyl groups at the acetamide position to study solubility and membrane permeability .
- In Vitro Assays : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase or protease targets) to identify key functional groups .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Key residues (e.g., ATP-binding pocket lysines) should be prioritized .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors in the pyrimidine core) using tools like LigandScout .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD and binding free energy (MM-PBSA) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies under uniform conditions (e.g., cell line: HEK293, serum-free medium, 48-hour incubation) to minimize variability .
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies, accounting for differences in compound batches (e.g., purity >98% vs. 90%) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific interactions that may explain discrepancies .
Q. What strategies mitigate instability of the thiazolo-pyrimidine core during in vitro assays?
- Methodological Answer :
- pH Control : Maintain assay buffers at pH 7.4 (PBS) to prevent hydrolysis of the thiazole ring .
- Antioxidants : Add 1 mM ascorbic acid to cell culture media to reduce oxidative degradation .
- Cryopreservation : Store stock solutions in DMSO at -80°C, avoiding freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
